molecular formula C8H7F2NO3 B6247793 6-(1,1-difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 2408969-43-5

6-(1,1-difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B6247793
CAS No.: 2408969-43-5
M. Wt: 203.1
InChI Key:
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Description

6-(1,1-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a difluoroethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,1-difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine ring. One common approach is the cyclization of appropriate precursors, such as amino acids or their derivatives, under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, often using specialized reactors to maintain precise temperature and pressure conditions. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(1,1-difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is studied for its potential biological activity. It may serve as a precursor for bioactive molecules or as a tool in studying biochemical pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-(1,1-difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to desired therapeutic outcomes. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 6-(1,1-difluoroethyl)pyridine-2-carboxylic acid

  • 2-Bromo-6-(1,1-difluoroethyl)pyridine

  • 6-(1,1-difluoroethyl)pyridine-2-carbaldehyde

Uniqueness: 6-(1,1-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid stands out due to its specific structural features, such as the presence of the oxo group and the carboxylic acid functionality

Properties

CAS No.

2408969-43-5

Molecular Formula

C8H7F2NO3

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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